molecular formula C25H25ClFN3O3S B4265754 5-[3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl]-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

5-[3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl]-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B4265754
M. Wt: 502.0 g/mol
InChI Key: GWJJRIWGFBLDAF-UHFFFAOYSA-N
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Description

The compound “2-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one” is a complex organic molecule that features a variety of functional groups and a unique structural framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one core, followed by the introduction of the 3-chloro-4-fluorophenoxy, methoxyphenyl, and ethyl substituents. Typical synthetic routes may involve:

    Formation of the Core Structure: This could involve cyclization reactions using appropriate starting materials and catalysts.

    Functional Group Introduction:

    Final Assembly: The final steps would involve coupling reactions to assemble the complete molecule.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions would be optimized.

    Use of Catalysts: Catalysts might be employed to increase reaction efficiency.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography would be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation and Reduction: The presence of multiple functional groups allows for selective oxidation and reduction reactions.

    Substitution Reactions: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in these reactions might include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, the compound could be investigated for its potential pharmacological properties. It might exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor activity in biological systems.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one derivatives with different substituents. Examples could include:

  • 2-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-7-methyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one
  • 2-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-7-propyl-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which might confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-[3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl]-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClFN3O3S/c1-3-30-9-8-17-21(12-30)34-25-22(17)24(31)28-23(29-25)14-4-7-20(32-2)15(10-14)13-33-16-5-6-19(27)18(26)11-16/h4-7,10-11,23,29H,3,8-9,12-13H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJJRIWGFBLDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=C(C=C4)OC)COC5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl]-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Reactant of Route 2
5-[3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl]-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Reactant of Route 3
Reactant of Route 3
5-[3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl]-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Reactant of Route 4
5-[3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl]-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Reactant of Route 5
5-[3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl]-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Reactant of Route 6
Reactant of Route 6
5-[3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl]-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

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